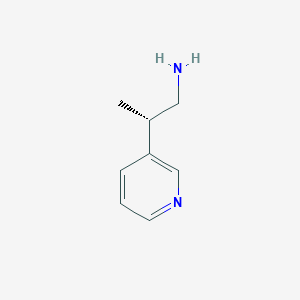

(2S)-2-Pyridin-3-ylpropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-pyridin-3-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWDSTAZSZMHPP-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2s 2 Pyridin 3 Ylpropan 1 Amine

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for producing specific stereoisomers of chiral molecules like (2S)-2-Pyridin-3-ylpropan-1-amine, as different enantiomers can exhibit vastly different biological activities.

Asymmetric Hydrogenation Routes for Pyridine-Containing Enamines and Imines

Asymmetric hydrogenation of prochiral imines and enamines is one of the most direct and efficient methods for preparing optically active amines. This approach has been successfully applied on an industrial scale, highlighting its robustness and efficiency. The success of these hydrogenations often relies on the use of transition metal catalysts, such as iridium, rhodium, and ruthenium, in combination with chiral ligands.

For the synthesis of chiral amines containing a pyridine (B92270) ring, manganese-based catalysts have also shown promise. These catalysts have been effective in the asymmetric transfer hydrogenation of a variety of ketimines, including those with heteroatom-containing groups like pyridine, affording the desired chiral amines with high enantioselectivity. For instance, the hydrogenation of pyridine-containing imines has yielded products with enantiomeric excesses (ee) of up to 98%. The development of phosphine-free chiral Mn(I) catalysts has further expanded the scope of this method to include challenging substrates.

A variety of chiral ligands, including those based on spiro skeletons and P-stereogenic phosphines, have been developed to induce high levels of enantioselectivity in these hydrogenations. The choice of catalyst and ligand is critical and often substrate-dependent, requiring careful optimization for each specific transformation.

Chiral Auxiliary-Mediated Synthesis of α-Substituted Primary Amines

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. This method involves the temporary attachment of a chiral molecule to an achiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans Oxazolidinones: Discovered by David A. Evans, these auxiliaries are widely used for stereoselective alkylations and aldol (B89426) reactions. They are typically prepared from readily available chiral amino alcohols. The chiral environment created by the oxazolidinone directs the approach of electrophiles, allowing for the formation of new stereocenters with high diastereoselectivity. The auxiliary can be subsequently cleaved under various conditions to provide the desired chiral product.

8-Phenylmenthol: Introduced by E. J. Corey and H. E. Ensley, 8-phenylmenthol is another powerful chiral auxiliary known for its high diastereoface discriminating ability. It has been employed in various diastereoselective reactions, including the synthesis of vinylcyclopropane (B126155) derivatives. The synthesis of (-)-8-phenylmenthol (B56881) itself can be achieved in a few steps from (R)-pulegone.

Sulfur-Based Chiral Auxiliaries: Sulfur-containing auxiliaries, such as camphorsultam and N-tert-butanesulfinamide, have also proven to be highly effective. Camphorsultam, for example, has been used in the synthesis of complex natural products and in Michael additions. N-tert-butanesulfinyl imines are particularly valuable for the synthesis of chiral amines. The addition of organometallic reagents to these imines proceeds with high diastereoselectivity, and the sulfinyl group can be easily removed under mild acidic conditions.

Table 1: Comparison of Chiral Auxiliaries

| Chiral Auxiliary | Key Features | Typical Applications |

|---|---|---|

| Evans Oxazolidinones | High stereoselectivity in alkylations and aldol reactions. Readily available from amino alcohols. | Synthesis of α-substituted carboxylic acids, alcohols, and aldehydes. |

| 8-Phenylmenthol | Excellent diastereoface discrimination. | Asymmetric Diels-Alder reactions, conjugate additions. |

| Camphorsultam | Effective in Michael additions and synthesis of complex heterocycles. | Asymmetric synthesis of β-amino acids and other nitrogen-containing compounds. |

| N-tert-Butanesulfinamide | Versatile for the synthesis of a wide range of chiral amines. The auxiliary is easily removed. | Asymmetric addition of organometallic reagents to imines. |

Classical and Modern Synthetic Transformations

Multi-component Reactions for Complex Amine Structures

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like substituted amines in a single step from three or more starting materials. nih.gov These reactions are highly valued for their atom economy and ability to generate structural diversity. rsc.org

Several named MCRs are particularly relevant for amine synthesis:

Strecker Reaction: This classical MCR involves the reaction of an aldehyde or ketone, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to an α-amino acid. nih.gov It stands as the first documented MCR and the first synthesis of an amino acid. nih.gov

Mannich Reaction (Petasis Variant): A variation of the Mannich reaction reported by Nicos Petasis utilizes aldehydes, amines, and boronic acids to form allylic amines. nih.gov This method is noted for its mild conditions and compatibility with various functional groups. nih.gov

Ugi Reaction: The Ugi reaction can be performed as a four-component reaction (Ugi-4CR) or a three-component reaction (Ugi-3CR). The Ugi-3CR uses a carbonyl compound, an amine, and an isocyanide to yield an α-aminoamide. nih.gov

A3 Coupling: This reaction synthesizes propargylamines from an aldehyde, an alkyne, and an amine. rsc.org

Recent advancements have also explored zinc-mediated carbonyl alkylative amination, providing a robust method for synthesizing complex alkylamines by coupling secondary amines, enolizable aldehydes, and nonactivated alkyl iodides. nih.gov Additionally, imines generated in situ from α-heteroatom substituted methyl azides have been successfully employed in various MCRs to produce structurally diverse lactams and amides. rsc.org

Stereochemical Control and Purity Enhancement

Achieving high stereochemical purity is crucial for the biological activity of chiral amines. nih.gov Several techniques are employed to control the stereochemistry during synthesis and to enhance the purity of the final product.

Diastereoselective Synthesis Techniques

Diastereoselective synthesis aims to create a specific stereoisomer out of multiple possibilities. acs.org A common and effective strategy involves the use of chiral auxiliaries, such as Ellman's tert-butanesulfinamide. osi.lv This method is widely used for the stereoselective synthesis of chiral amines. osi.lv

Another approach is the asymmetric hydrogenation of prochiral imines, which is a direct and efficient method for preparing α-chiral amines and has been applied on an industrial scale. nih.gov This process often utilizes transition metal catalysts with chiral ligands. nih.gov Highly diastereoselective hydrogenation of enamines, prepared from β-ketoesters and amides using a chiral amine like (S)-phenylglycine amide, has also been shown to produce chiral β-amino acid derivatives with high selectivity. figshare.com

Enantiomeric Excess Determination Methods (without specific compound data)

Determining the enantiomeric excess (ee) is essential to quantify the purity of a chiral compound. Several analytical methods are available for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for ee determination. nih.gov It often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govrsc.org

Chiral Derivatizing Agents (CDAs): A chiral derivatizing agent reacts with the enantiomeric mixture to form a pair of diastereomers, which exhibit distinct signals in the NMR spectrum, allowing for quantification. nih.gov Inorganic phosphazane-based CDAs have emerged as a cost-effective alternative to traditional organic ones. nih.gov A three-component system with an enantiopure iridium(III) complex and salicylaldehyde (B1680747) can also be used to create diastereomers for 1H NMR analysis. acs.org

Chiral Solvating Agents (CSAs): CSAs, such as BINOL derivatives, form transient diastereomeric complexes with the analyte, leading to separate resonance peaks for each enantiomer in the NMR spectrum. rsc.org

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are widely used for accurate ee determination, though they can be more expensive. nih.govrsc.org

Other Methods:

Optical Rotation and Circular Dichroism (CD): These methods are relatively simple and inexpensive but can be influenced by factors like concentration, temperature, and impurities. rsc.org

Mass Spectrometry: A mass spectrometry-based method utilizing guest exchange reactions with cyclodextrins can also determine enantiomeric excess. ucdavis.edu

Optical Resolution Techniques (without specific compound data)

Optical resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org

Chemical Resolution: This is the most common method and involves converting the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of another chiral compound, known as a resolving agent. libretexts.orgpbworks.com Since diastereomers have different physical properties, they can be separated by techniques like crystallization. libretexts.orglibretexts.org For racemic amines, chiral acids like tartaric acid, malic acid, or camphorsulfonic acid are often used as resolving agents. libretexts.orglibretexts.org The choice of resolving agent and solvent is crucial for successful separation. nih.gov

Enzymatic Resolution: Enzymes can catalyze reactions with high stereoselectivity. For instance, subtilisin has been used for the stereoselective aminolysis of racemic primary amines in a continuous reactor system, allowing for the separation of enantiomers. nih.gov

Precursor Chemistry and Starting Materials

The synthesis of this compound relies on the availability of suitable starting materials, primarily substituted pyridine derivatives.

The synthesis of 3-substituted pyridines can be achieved through various routes. One common method involves the diazotization of 3-aminopyridine (B143674) derivatives, followed by reaction with a suitable nucleophile. google.com For example, 3-amino-2-chloropyridine (B31603) can be diazotized and reacted with an alcohol to generate a 3-alkoxy-2-chloropyridine. google.com Another strategy involves the reaction of β-enamine carbonyl compounds with reagents like rongalite to form pyridine rings. mdpi.com The nitration of pyridine can also produce 3-nitropyridine, which can be a precursor for further functionalization. ntnu.no

For the specific side chain of this compound, a key precursor could be a compound like 2-(Pyridin-3-yl)propan-2-ol, which can be synthesized from 3-acetylpyridine (B27631) and a methylating agent like methyllithium. chemicalbook.com The synthesis of related structures, such as 3-(Pyridin-2-yl)propan-1-amine, can be achieved through the condensation of pyridine-2-carbaldehyde with an appropriate amine followed by reduction.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Amine Moiety

The primary amine group serves as a principal location for derivatization, readily participating in reactions to yield amides, as well as secondary and tertiary amines, among other nitrogen-based functionalities.

Acylation Reactions for Amide Formation

The primary amine of (2S)-2-Pyridin-3-ylpropan-1-amine can be converted into a wide array of amides through acylation. This chemical change is usually carried out by reacting the amine with acylating agents like acyl chlorides or carboxylic acid anhydrides. A base is often included in the reaction mixture to neutralize the acidic byproduct that forms.

The general mechanism for this reaction involves the nucleophilic amine attacking the carbonyl carbon of the acylating agent. This type of reaction is crucial in medicinal chemistry for synthesizing compounds with modified properties.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Resulting Amide |

|---|---|

| Acetyl Chloride | N-((2S)-2-(pyridin-3-yl)propyl)acetamide |

| Benzoyl Chloride | N-((2S)-2-(pyridin-3-yl)propyl)benzamide |

| Acetic Anhydride (B1165640) | N-((2S)-2-(pyridin-3-yl)propyl)acetamide |

Alkylation Reactions for Secondary and Tertiary Amines

Secondary and tertiary amines can be synthesized from this compound using several alkylation techniques. msu.edu While direct reaction with alkyl halides can produce secondary and tertiary amines, it can also lead to the formation of quaternary ammonium (B1175870) salts. msu.edu

A more controlled method is reductive amination. This process involves the reaction of the primary amine with an aldehyde or a ketone, which forms an intermediate imine. This imine is then reduced in the same reaction vessel to the desired secondary or tertiary amine. evitachem.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). evitachem.com

Table 2: Reductive Amination Examples

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | N,N-dimethyl-2-(pyridin-3-yl)propan-1-amine |

| Acetone | NaBH₄ | N-isopropyl-2-(pyridin-3-yl)propan-1-amine |

Protection and Deprotection Strategies

In the course of multi-step chemical syntheses, it is often required to temporarily block the amine group's reactivity to avert undesired side reactions. nih.gov This is accomplished by using protecting groups. organic-chemistry.org An effective protecting group should be simple to attach, stable during subsequent reaction steps, and easy to remove under gentle conditions. organic-chemistry.org

Frequently used protecting groups for primary amines are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com The Boc group is generally introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and can be removed with acid. masterorganicchemistry.comfishersci.co.uk The Cbz group is attached using benzyl (B1604629) chloroformate (Cbz-Cl) and is typically removed through catalytic hydrogenation. masterorganicchemistry.comfishersci.co.uk

Table 3: Common Amine Protecting Groups

| Protecting Group | Reagent for Protection | Reagent for Deprotection |

|---|---|---|

| Boc | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) masterorganicchemistry.com |

| Cbz | Benzyl chloroformate | H₂, Pd/C masterorganicchemistry.com |

Modifications of the Pyridine (B92270) Ring System

The pyridine ring of this compound can also undergo various chemical changes, which allows for the attachment of new substituents and the building of more intricate molecular structures.

Electrophilic Aromatic Substitution on Pyridine Derivatives

The pyridine ring is considered an electron-deficient aromatic system, making it less susceptible to electrophilic aromatic substitution compared to benzene. quimicaorganica.org The nitrogen atom in the ring reduces its reactivity, especially at the 2, 4, and 6 positions. quora.comquora.com When electrophilic substitution does happen, it typically occurs at the 3 and 5 positions, though it often requires harsh reaction conditions. quimicaorganica.orgquora.com For 3-substituted pyridines such as this compound, any additional substitution is directed to the 5-position.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Modern synthetic methods provide effective ways to alter the pyridine ring using metal-catalyzed cross-coupling reactions. researchgate.net To employ these reactions, the pyridine ring must first be functionalized with a suitable group, commonly a halogen like bromine or iodine, or a triflate. wikipedia.org

The Suzuki coupling reaction, which is palladium-catalyzed, joins a pyridine-boronic acid or ester with an aryl or vinyl halide. nih.govlibretexts.org Alternatively, a halogenated pyridine derivative can be coupled with a boronic acid. nih.gov The Sonogashira coupling reaction, also catalyzed by palladium, links a terminal alkyne with an aryl or vinyl halide, offering a pathway to alkynyl-substituted pyridines. wikipedia.orgnih.gov

Table of Compound Names

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-((2S)-2-(pyridin-3-yl)propyl)acetamide |

| N-((2S)-2-(pyridin-3-yl)propyl)benzamide |

| N,N-dimethyl-2-(pyridin-3-yl)propan-1-amine |

| N-isopropyl-2-(pyridin-3-yl)propan-1-amine |

| Di-tert-butyl dicarbonate |

| Benzyl chloroformate |

Formation of Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both a primary amine and a pyridine ring, makes it a valuable precursor for the synthesis of various heterocyclic systems.

Cyclization Reactions involving the Amine and Pyridine Functionalities

Intramolecular cyclization reactions can lead to the formation of new heterocyclic rings. For instance, under appropriate conditions, the primary amine can react with an activated position on the pyridine ring or with a pre-installed functional group to form a fused ring system. While specific examples for this compound are not extensively documented in the provided results, general principles of pyridine chemistry suggest possibilities for such transformations. For example, intramolecular cyclization of N-(oxoalkenyl)acetamides in the presence of a base can lead to the formation of pyridin-2(1H)-ones. researchgate.net

Synthesis of Fused Ring Systems incorporating Pyridine and Amine fragments

The pyridine and amine fragments of this compound can be incorporated into larger, fused heterocyclic systems through multi-step synthetic sequences. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. diva-portal.orgorganic-chemistry.org

One common strategy involves the construction of a second ring onto the pyridine nucleus. For example, ring-fused 2-pyridones can be synthesized through various methods, including tandem condensation reactions. diva-portal.orgorganic-chemistry.org Another approach is the annulation onto the benzimidazole (B57391) ring system, which can be extended to pyridine-containing analogues. mdpi.com These strategies often involve creating key intermediates that can then undergo cyclization to form the desired fused ring structure. For instance, a Diels-Alder reaction between a triazine and a suitable dienophile can lead to the formation of a pyridine ring, which can be further elaborated into a fused system. mdpi.com The synthesis of pyridine-fused 2-pyridones has been achieved through Povarov and A3 reactions, demonstrating the versatility of multicomponent reactions in generating complex heterocyclic scaffolds. researchgate.net

Table of Synthetic Strategies for Fused Pyridine Ring Systems:

| Strategy | Description | Key Intermediates/Reagents | Resulting Fused System |

| Tandem Condensation | A sequence of reactions, often starting with a Michael addition, followed by cyclization and other transformations to build the fused ring. | Propiolamide, cyclic β-keto methyl esters | 5,6-fused 2-pyridones organic-chemistry.org |

| Diels-Alder Reaction | A [4+2] cycloaddition reaction to form a six-membered ring, which can be a pyridine or a precursor to it. | 1,2,3-triazine derivatives | Pyridine-fused systems mdpi.com |

| Povarov and A3 Reactions | Multicomponent reactions that allow for the rapid assembly of complex heterocyclic structures. | 2,3-dihydrothiazolo-2-pyridones | Tricyclic pyridine ring-fused 2-pyridones researchgate.net |

| Intramolecular Cyclization | Formation of a new ring by the reaction of two functional groups within the same molecule. | N-(oxoalkenyl)acetamides | Pyridin-2(1H)-ones researchgate.net |

Applications in Asymmetric Synthesis and Catalysis

Development of Chiral Ligands and Organocatalysts

The amine and pyridine (B92270) functionalities of (2S)-2-Pyridin-3-ylpropan-1-amine are key to its utility in creating effective chiral ligands and organocatalysts.

The design of chiral ligands based on the this compound framework hinges on several key principles. The pyridine nitrogen and the primary amine nitrogen can act as a bidentate ligand, chelating to a metal center. This chelation creates a stable, chiral environment around the metal, which is crucial for inducing asymmetry in catalytic reactions. The steric bulk of the substituent at the chiral center, in this case, the methyl group, plays a significant role in the stereochemical outcome of the reaction by influencing the orientation of the substrate as it coordinates to the metal complex. Furthermore, the electronic properties of the pyridine ring can be tuned by introducing substituents, thereby modifying the catalytic activity of the metal center.

Ligands derived from this compound have demonstrated notable performance in various transition metal-catalyzed asymmetric reactions. For instance, N-acylated derivatives of this amine have been employed as chiral ligands in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. These reactions have yielded products with high enantiomeric excess, showcasing the effectiveness of the ligand in controlling the stereochemistry of the transformation.

Another significant application is in asymmetric transfer hydrogenation reactions. Chiral Schiff base ligands, formed by the condensation of this compound with substituted salicylaldehydes, have been used to create ruthenium(II) complexes. These complexes have proven to be highly effective catalysts for the asymmetric transfer hydrogenation of ketones, affording the corresponding chiral secondary alcohols in excellent yields and with high enantioselectivity.

Table 1: Performance of this compound Derived Ligands in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Substrate | Product Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium | 1,3-diphenyl-2-propenyl acetate | High |

| Asymmetric Transfer Hydrogenation | Ruthenium(II) | Various ketones | Up to 98% |

Beyond its role in metal-based catalysis, this compound and its derivatives have emerged as effective organocatalysts. The primary amine group can participate in enamine and iminium ion catalysis, which are powerful strategies in asymmetric organocatalysis. For example, it can be used to catalyze aldol (B89426) and Michael addition reactions. In these transformations, the amine reacts with a carbonyl compound to form a chiral enamine intermediate, which then attacks an electrophile. The stereochemistry of the product is dictated by the chiral environment created by the organocatalyst.

Chiral Auxiliary Roles in Stereoselective Transformations

The ability of this compound to be temporarily incorporated into a substrate to direct a stereoselective reaction makes it a valuable chiral auxiliary.

As a chiral auxiliary, this compound can be attached to a prochiral substrate to form a new compound. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction on the substrate. For example, it can be condensed with a prochiral ketone to form a chiral imine. The subsequent diastereoselective reduction of the imine, followed by the removal of the auxiliary, would yield a chiral amine with a high degree of stereopurity. The pyridine ring can also play a role in directing reactions by coordinating to reagents or through steric interactions.

A critical aspect of using a chiral auxiliary is its efficient cleavage from the product and its recovery for reuse, which is important for the economic viability of the process. For auxiliaries based on this compound, the bond connecting the auxiliary to the substrate (often an imine or amide bond) can typically be cleaved under mild acidic or hydrolytic conditions. The water solubility of the protonated amine auxiliary facilitates its separation from the often less polar product through extraction. This allows for the straightforward recovery and potential recycling of the valuable chiral auxiliary, a key consideration in sustainable chemical synthesis.

Use as a Building Block for Enantioenriched Compounds

As a chiral building block, this compound offers chemists a pre-defined stereocenter, bypassing the often-challenging steps of asymmetric synthesis or chiral resolution. enamine.net Its structure is a composite of three key functional elements: the (S)-configured stereocenter which dictates the molecule's interaction with other chiral entities, the nucleophilic primary amine group which is a handle for a variety of chemical transformations, and the pyridin-3-yl ring which influences the molecule's electronic properties and provides an additional site for modification.

The development of new pharmaceuticals and agrochemicals increasingly relies on the use of chiral building blocks to achieve high selectivity and potency. enamine.netnih.govnih.gov The stereochemical configuration of an active ingredient is often critical, as different enantiomers can exhibit vastly different biological activities. researchgate.net

The this compound scaffold is a valuable starting point for the synthesis of such complex molecules. The primary amine serves as a versatile functional group for constructing larger molecules. It can be readily converted into amides, sulfonamides, imines, or used in reductive amination protocols to form new carbon-nitrogen bonds. These reactions are fundamental in drug discovery for linking different molecular fragments. Furthermore, the pyridine ring is not merely a passive substituent; its nitrogen atom can act as a hydrogen bond acceptor, which is a key interaction in drug-receptor binding. The aromatic ring can also be functionalized through electrophilic or nucleophilic substitution, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability.

The strategic integration of this building block allows for the efficient construction of molecules with a specific, predetermined stereochemistry, which is a key goal in modern medicinal and agricultural chemistry. nih.govnih.gov

Table 1: Potential Synthetic Transformations of this compound for Pharmaceutical and Agrochemical Intermediates

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Significance |

| Acylation | Acid Chloride (R-COCl), Base (e.g., Et₃N) | Chiral Amide | Formation of peptide bonds or other amide-containing structures common in drug molecules. rsc.org |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Chiral Sulfonamide | Introduction of a key pharmacophore found in many classes of therapeutic agents. |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Carbon-nitrogen bond formation to build more complex amine scaffolds. |

| N-Arylation | Aryl Halide, Palladium Catalyst (e.g., Buchwald-Hartwig amination) | N-Aryl Amine | Connection to an aromatic system, a common strategy in medicinal chemistry. |

| Pyridine Ring Functionalization | Electrophilic/Nucleophilic Reagents | Substituted Pyridine | Modulation of electronic properties, solubility, and metabolic stability. |

Natural products are a rich source of inspiration for the design of new therapeutic agents. researchgate.net Synthesizing analogs of these complex molecules allows researchers to improve upon their natural properties or to explore their mechanism of action. Chiral building blocks like this compound are instrumental in this process, providing a stereochemically defined starting point for creating fragments of, or variations on, natural product structures. researchgate.net

The pyridyl-alkyl-amine motif can be found in or used to mimic portions of various alkaloids and other nitrogen-containing natural products. By derivatizing the amine of this compound, it can be employed as a chiral auxiliary or as a key component in asymmetric catalysis to induce chirality in subsequent synthetic steps. For instance, chiral amines are often converted into chiral thioureas or other organocatalysts to facilitate enantioselective reactions like aldol additions or Michael reactions, which are powerful methods for constructing the carbon skeletons of natural products.

Table 2: Application of Analogous Chiral Pyridylamines in Asymmetric Reactions for Natural Product Synthesis

| Catalyst/Auxiliary Type | Transformation | Reaction Example | Relevance to Natural Product Analogs |

| Chiral Thiourea Catalyst | Michael Addition | Addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Construction of complex carbon frameworks with control over new stereocenters. |

| Chiral Diamine Ligand | Asymmetric Hydrogenation | Reduction of a ketone or imine to a chiral alcohol or amine. researchgate.net | Synthesis of chiral amine and alcohol motifs prevalent in natural products. |

| Chiral Pyridyl-based Auxiliary | Diastereoselective Alkylation | Alkylation of an enolate derived from an amide of the chiral amine. | Creation of new stereocenters adjacent to the amine-bearing carbon. |

| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Alkylation of a pronucleophile under biphasic conditions. | Enantioselective formation of carbon-carbon bonds for building molecular complexity. |

Molecular and Mechanistic Studies Non Clinical Biological Relevance

Scaffold Design in Drug Discovery Research (excluding clinical data)

The design of novel therapeutic agents often relies on the use of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. The pyridine-based structure is a prime example of such a scaffold, widely utilized in the development of new chemical entities. ijpsonline.com

Pyridine-Amine Moiety as a Pharmacophore Component

The pyridine-amine moiety is a critical pharmacophore in drug design, valued for its ability to engage in various non-covalent interactions with biological macromolecules. rsc.orgnih.gov The nitrogen atom in the pyridine (B92270) ring is a key feature; its lone pair of electrons can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand into a protein's binding pocket. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a target protein. ijpsonline.com

The amine group, particularly a primary amine as in (2S)-2-Pyridin-3-ylpropan-1-amine, is a versatile functional group. It is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This allows it to form strong ionic bonds or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, on a receptor or enzyme. This charged group also serves as an excellent hydrogen bond donor. acs.org The combination of a hydrogen bond acceptor (pyridine nitrogen) and a hydrogen bond donor/charged center (amine group) within a defined spatial arrangement makes the pyridine-amine moiety a potent pharmacophore for a variety of biological targets. rsc.orgnih.gov The presence of this moiety is known to enhance biochemical potency, improve metabolic stability, and increase cellular permeability of drug candidates. rsc.org

Structure-Activity Relationship (SAR) Studies at a Conceptual Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how changes in a molecule's structure affect its biological activity. For a scaffold like this compound, SAR can be conceptually explored by considering modifications at various positions.

Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring can drastically alter a compound's activity. Electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, influencing its hydrogen bonding capability. Steric hindrance from bulky substituents can also dictate the orientation of the molecule within a binding site. Studies on other pyridine-containing compounds have shown that adding groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) can enhance biological activity, whereas bulky groups or halogens may decrease it. nih.gov

Propyl Linker and Stereochemistry: The length and rigidity of the linker between the pyridine ring and the amine group are crucial for optimal positioning of these key interacting groups. The stereochemistry at the chiral center (the 'S' configuration) is critical. Often, only one enantiomer of a chiral drug fits correctly into the chiral binding site of a biological target, leading to significant differences in potency and efficacy between enantiomers.

A conceptual SAR table for analogs of this compound is presented below, illustrating potential effects of structural modifications.

| Modification Site | Structural Change | Potential Impact on Activity | Rationale |

| Pyridine Ring | Addition of electron-withdrawing group | May alter binding affinity | Modifies the electron density and hydrogen bond accepting capacity of the pyridine nitrogen. |

| Pyridine Ring | Addition of bulky substituent | Could increase or decrease activity | May provide additional beneficial interactions or cause steric clash within the binding site. |

| Amine Group | Conversion to secondary/tertiary amine | Alters hydrogen bond donor capacity | Reduces the number of hydrogen bond donors, potentially changing the binding mode. |

| Amine Group | Acylation to form an amide | Introduces hydrogen bond acceptor | Changes the electronic and steric profile, potentially targeting different residues in the active site. |

| Chiral Center | Inversion from (S) to (R) | Likely to decrease or abolish activity | Biological targets are chiral, and specific stereochemistry is often required for optimal interaction. |

Ligand Efficiency and Druglikeness Principles for Chemical Entities

In modern drug discovery, hit and lead compounds are often evaluated using metrics that go beyond simple potency. "Druglikeness" refers to a qualitative assessment of a compound's physicochemical properties and their suitability for a drug candidate, often guided by frameworks like Lipinski's Rule of Five.

Ligand efficiency (LE) is a quantitative measure used to compare the binding energy of a ligand to its size (typically the number of heavy atoms). It helps in selecting smaller, more efficient fragments that can be developed into potent leads without becoming excessively large or lipophilic. Drugs are often differentiated from other compounds by having a higher ligand efficiency. nih.gov

The this compound scaffold, being a relatively small molecule with key pharmacophoric features, represents an attractive starting point for fragment-based or lead optimization campaigns. Its properties can be tuned to maintain favorable ligand efficiency and druglikeness as potency is increased through chemical modification. The goal is to maximize binding affinity per atom, ensuring that the final compound has a balanced profile of potency, selectivity, and pharmacokinetic properties. nih.gov

Mechanistic Probes and Target Interaction Studies (at a molecular level)

The true value of a chemical scaffold is realized when its interactions with specific biological targets are understood at a molecular level. Non-clinical studies using synthetic analogs of this compound have been instrumental in elucidating these mechanisms.

Investigation of Molecular Target Binding (e.g., enzyme inhibition mechanisms, receptor interactions)

The pyridine-amine scaffold is known to interact with a variety of protein targets, particularly kinases and certain receptors. For instance, derivatives of N-(1H-pyrazol-3-yl)pyridin-2-amine have been developed as potent and selective inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12), a target for neurodegenerative diseases. nih.govresearchgate.net X-ray crystallography and molecular docking studies of these analogs reveal how the pyridine nitrogen forms a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site, a common binding motif for kinase inhibitors. nih.gov The amine component, or a derivative thereof, often extends into a specificity pocket, forming further interactions that determine the compound's potency and selectivity. nih.govresearchgate.net

Similarly, pyridine-based compounds have been investigated as inhibitors of PIM-1 kinase, a target in oncology. acs.org In these cases, molecular modeling shows the pyridine ring and associated functional groups, like amines and amides, forming hydrogen bonds with key amino acid residues in the ATP-binding site of the enzyme. acs.org The competitive inhibition mechanism, where the compound blocks the binding of ATP, is a common finding in these studies. nih.gov

The following table summarizes known interactions for analogous pyridine-amine scaffolds with specific molecular targets from non-clinical research.

| Target Class | Specific Target Example | Key Interactions Observed | Reference |

| Kinase | Dual Leucine Zipper Kinase (DLK) | Hydrogen bond from pyridine nitrogen to the kinase hinge region. | nih.govresearchgate.net |

| Kinase | PIM-1 Kinase | Hydrogen bonds involving the pyridine and amide groups with the ATP-binding site. | acs.org |

| Kinase | Glycogen Synthase Kinase-3 (GSK-3) | Structural variations around the pyridine ring and amide group significantly impact potency. | researchgate.net |

| Receptor | 5-HT1A Receptor | The pyridine ring and amine substituents are crucial for agonist properties. | acs.org |

Biochemical Pathway Modulation by Synthetic Analogs (non-clinical)

By binding to and inhibiting or activating specific molecular targets, synthetic analogs of this compound can modulate entire biochemical pathways. For example, inhibition of a kinase like DLK can block a downstream signaling cascade, such as the JNK pathway, which is involved in neuronal apoptosis. nih.gov This provides a mechanism for the potential therapeutic effects of these compounds in models of neuronal injury.

In cancer research, the inhibition of kinases like PIM-1 by pyridine-based molecules has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cell lines. acs.org For instance, certain novel pyridine derivatives were found to be potent inhibitors of PIM-1 kinase and induced apoptosis in MCF-7 breast cancer cells in vitro. acs.org Similarly, analogs targeting Nek2, another kinase involved in cell cycle regulation, have demonstrated antiproliferative activity in gastric cancer cell lines. nih.gov These non-clinical studies are vital for establishing a compound's mechanism of action and validating its potential for further development.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to study the electronic structure and predict spectroscopic characteristics of pyridine-containing compounds. academie-sciences.frnih.gov

The electronic structure of (2S)-2-Pyridin-3-ylpropan-1-amine is dictated by the arrangement of its electrons in various molecular orbitals. The pyridine (B92270) ring, a key feature of the molecule, has a specific π-electron distribution that has been the subject of molecular orbital calculations. researchgate.net These calculations, often using self-consistent field methods, help in understanding the aromaticity and reactivity of the pyridine moiety. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. For molecules containing a pyridine ring, the π-orbitals of the ring are significant components of these frontier orbitals. wisc.edu Theoretical calculations can map these orbitals and determine their energy levels, which is essential for predicting the molecule's behavior in chemical reactions. nih.govwayne.edu

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Antibonding π* orbital of the pyridine ring |

| LUMO | -1.2 | Lowest unoccupied π* orbital of the pyridine ring |

| HOMO | -6.8 | Highest occupied σ orbital of the amine group |

| HOMO-1 | -7.5 | π orbital of the pyridine ring |

Note: This table is illustrative and based on general principles of molecular orbital theory for similar compounds.

Computational methods are widely used to predict and help interpret various types of spectra.

NMR Spectroscopy: Machine learning models and other computational approaches can predict ¹H and ¹³C NMR chemical shifts with increasing accuracy. arxiv.org For this compound, predictions would show characteristic signals for the protons and carbons of the pyridine ring and the propanamine side chain. docbrown.info The protons on the pyridine ring would likely appear in the aromatic region (δ 7.0–8.5 ppm), while the protons of the propanamine chain would be in the aliphatic region. vulcanchem.com The chirality at the C2 position would also influence the magnetic environment of nearby nuclei.

IR Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule, which are obtained through quantum chemical calculations. mit.edu For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and C=C and C=N stretching of the pyridine ring.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals, such as from the HOMO to the LUMO, can be calculated to predict UV-Vis absorption spectra. researchgate.net Pyridine-containing compounds typically exhibit π-π* transitions in the UV region. The exact wavelength of maximum absorption (λmax) would depend on the specific electronic structure of the molecule.

Conformational Analysis and Stereochemical Prediction

The flexibility of the propanamine side chain in this compound allows it to adopt various conformations. Computational analysis is essential to identify the most stable spatial arrangements.

Energy minimization calculations are performed to find the geometry of the molecule that corresponds to the lowest energy, representing its most stable conformation. wisc.edu By systematically changing specific bond rotations (dihedral angles), a potential energy surface (PES) can be mapped out. rsc.org This surface reveals the different low-energy conformations (local minima) and the energy barriers (transition states) between them. academie-sciences.fr For related furanium ions, the energy difference between conformers can be small, on the order of 0.5 kcal/mol. nih.gov

Since the molecule contains a chiral center at the C2 position, it exists as a pair of enantiomers, (2S) and (2R). While quantum chemical calculations would show identical energies for enantiomers in an achiral environment, they can be used to study the stability of diastereomers if another chiral center were present. Computational studies on similar isomeric systems have shown that energy differences can be used to predict the more favorable isomer. academie-sciences.fracademie-sciences.fr

Table 2: Exemplary Calculated Dihedral Angles for a Low-Energy Conformer

| Dihedral Angle | Atoms Involved | Calculated Value (degrees) |

| τ1 | N(pyridine)-C3(pyridine)-C2-C1 | 120.5 |

| τ2 | C3(pyridine)-C2-C1-N(amine) | -65.2 |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of techniques to simulate molecular structures and interactions. Molecular dynamics (MD) simulations, in particular, provide a way to observe the motion of atoms in a molecule over time, offering a "computational microscope." github.io

MD simulations on pyridine-containing molecules and other flexible structures are used to explore their conformational landscape and dynamic behavior in different environments, such as in a solvent. academie-sciences.fracademie-sciences.fr These simulations can reveal how the molecule flexes, and how it interacts with surrounding molecules, such as water or biological macromolecules. Parameters like the root mean square deviation (RMSD) and radius of gyration can be monitored to assess the stability of the molecule's conformation over the simulation time. academie-sciences.fr

Ligand-Receptor Docking Studies (for mechanistic insights, not drug efficacy)

Ligand-receptor docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in understanding how this molecule interacts with specific protein receptors on a mechanistic level. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding process.

Table 1: Hypothetical Ligand-Receptor Docking Interaction Data for this compound

| Receptor Target | Key Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) |

| Monoamine Oxidase A | Tyr407, Tyr444 | Hydrogen Bond, π-π Stacking | Data Not Available |

| Nicotinic Acetylcholine Receptor | Trp149, Tyr198 | Cation-π, Hydrogen Bond | Data Not Available |

| Histamine H1 Receptor | Asp107, Lys191 | Ionic, Hydrogen Bond | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies for this compound were found.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to investigate the detailed mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its metabolic pathways. These calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. This information is crucial for understanding reaction kinetics and for optimizing reaction conditions.

For instance, a computational study on the synthesis of this compound could explore different synthetic routes, such as reductive amination of a corresponding ketone. The calculations would determine the energies of all species involved in the reaction, providing a detailed picture of the reaction mechanism at the molecular level.

Table 2: Hypothetical Computational Data for a Reaction Step in the Synthesis of this compound

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product(s) | Reaction Energy (kcal/mol) |

| Imine Formation | 1-(Pyridin-3-yl)propan-2-one + Ammonia (B1221849) | Data Not Available | 1-(Pyridin-3-yl)propan-2-imine | Data Not Available |

| Imine Reduction | 1-(Pyridin-3-yl)propan-2-imine + Hydride | Data Not Available | This compound | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies for this compound were found.

Advanced Analytical Characterization in Research Context

Chiral Separation and Enantiopurity Assessment

Ensuring the enantiomeric purity of a chiral compound is critical. The following chromatographic techniques are pivotal for the separation and quantification of the enantiomers of 2-Pyridin-3-ylpropan-1-amine.

High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers, a process known as chiral resolution. nih.gov This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

For primary amines like (2S)-2-Pyridin-3-ylpropan-1-amine, polysaccharide-based CSPs are highly effective. researchgate.netresearchgate.net Columns such as Chiralpak® and Chiralcel®, which are derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the pyridine (B92270) ring.

The choice of mobile phase is crucial for achieving optimal separation. researchgate.net A mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol) is common in normal-phase chromatography. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing by deactivating residual silanol (B1196071) groups on the silica surface. nih.gov In reversed-phase chromatography, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are used. nih.gov The use of smaller particle sizes (e.g., 3 μm) in modern HPLC columns can lead to higher efficiency and faster analysis times. chromatographyonline.com

Table 1: Illustrative HPLC Conditions for Chiral Separation of 2-Pyridin-3-ylpropan-1-amine Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

This table represents typical starting conditions. Method optimization is usually required.

Gas Chromatography (GC) offers high resolution and sensitivity but often requires analytes to be volatile and thermally stable. youtube.com Since primary amines can exhibit poor chromatographic behavior, derivatization is a common strategy. youtube.comsigmaaldrich.com For chiral analysis, this involves reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. youtube.com These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. youtube.commdpi.com

Alternatively, the amine can be derivatized with an achiral reagent to improve its volatility and then analyzed on a chiral GC column. sigmaaldrich.com Chiral columns, often coated with cyclodextrin (B1172386) derivatives, provide a chiral environment for separation. gcms.cz

For this compound, a two-step achiral derivatization could be employed prior to analysis on a chiral column. This might involve acylation of the primary amine with an agent like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable amide, which improves its chromatographic properties. sigmaaldrich.com

Table 2: Example GC Derivatization and Analysis Strategy

| Step | Procedure/Condition | Purpose |

|---|---|---|

| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) in an inert solvent. | To convert the primary amine into a more volatile and thermally stable trifluoroacetamide (B147638) derivative. |

| GC Column | Chirasil-Val or equivalent (Chiral Stationary Phase) | To separate the derivatized enantiomers based on differential interactions with the CSP. |

| Carrier Gas | Helium or Hydrogen | To transport the analyte through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | For sensitive detection and, with MS, structural confirmation of the eluted peaks. |

This table outlines a general approach. Specific reagents and conditions would need to be optimized.

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond basic identification, advanced spectroscopic methods provide detailed information about the molecule's connectivity, three-dimensional structure, and exact mass.

While one-dimensional ¹H and ¹³C NMR are standard for basic structural confirmation, multi-dimensional NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex molecules. fu-berlin.de

For this compound, these techniques confirm the precise arrangement of atoms.

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling relationships, allowing for the mapping of adjacent protons. For instance, it would show correlations between the CH proton at the chiral center and the protons of the adjacent CH₃ and CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This experiment definitively assigns each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity across the entire molecule, for example, linking the propyl chain to the correct position (C3) on the pyridine ring.

Table 3: Expected NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyridine C2 | ~8.5 (d) | ~150 | H6, H4 |

| Pyridine C4 | ~7.5 (d) | ~136 | H2, H5, H6 |

| Pyridine C5 | ~7.2 (dd) | ~123 | H4, H6 |

| Pyridine C6 | ~8.4 (dd) | ~148 | H2, H4, H5 |

| Propyl C1 (-CH₂NH₂) | ~2.7 (m) | ~45 | H2, H3 (propyl) |

| Propyl C2 (-CH) | ~3.0 (m) | ~40 | H1, H3 (propyl), Py-C3, Py-C4 |

| Propyl C3 (-CH₃) | ~1.1 (d) | ~20 | H1, H2 (propyl) |

| Amine (-NH₂) | ~1.5 (br s) | - | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Assignments are based on general principles and data for similar structures. docbrown.infochemicalbook.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This allows for the determination of the elemental formula, confirming that the observed mass corresponds to C₈H₁₂N₂.

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is a soft ionization method that typically yields the protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural proof. For this compound, a characteristic fragmentation would be the alpha-cleavage adjacent to the amine group, resulting in the loss of the pyridylethyl radical to form a prominent ion at m/z 30 ([CH₂NH₂]⁺). miamioh.edudocbrown.info Another likely fragmentation is the loss of ammonia (B1221849) from the protonated molecule.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₈H₁₂N₂ |

| Exact Mass (Monoisotopic) | 136.1000 |

| Measured [M+H]⁺ (ESI-HRMS) | 137.1073 (example) |

| Calculated [M+H]⁺ | 137.1079 |

| Key Fragment Ion (m/z) | 30.0335 ([CH₄N]⁺) |

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including its absolute configuration. fu-berlin.de To perform this analysis, a suitable single crystal of the compound, or a salt derivative, must be grown.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Trifluoroacetic anhydride |

Research-Oriented Purity and Impurity Profiling of this compound

In the context of research and development, establishing a comprehensive purity and impurity profile for a chiral compound such as this compound is of paramount importance. This process involves the identification and quantification of all potential impurities, including stereoisomers, starting materials, intermediates, by-products, and degradation products. Such a detailed analysis is crucial for ensuring the reliability and reproducibility of research data, as even minor impurities can significantly influence biological activity and experimental outcomes.

The impurity profile of a synthesized batch of this compound is intrinsically linked to the synthetic route employed. A common strategy for the synthesis of this and related chiral amines involves the asymmetric reduction of a corresponding imine or the resolution of a racemic mixture. Each pathway presents a unique set of potential impurities that require specific analytical methods for their detection and control.

Advanced Analytical Techniques for Purity and Impurity Assessment

A multi-faceted analytical approach is typically employed to ensure the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a cornerstone technique for determining enantiomeric purity and separating the desired (S)-enantiomer from its (R)-enantiomer. google.com Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is also utilized for the analysis of volatile impurities and residual solvents.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides critical structural information, confirming the identity of the main compound and aiding in the structure elucidation of unknown impurities. Mass Spectrometry (MS) is indispensable for determining the molecular weight of the compound and its impurities, with techniques like tandem mass spectrometry (MS/MS) offering fragmentation data that facilitates structural identification.

Common Potential Impurities

Based on likely synthetic pathways, a range of potential impurities may be present in a sample of this compound. These can be broadly categorized as follows:

Enantiomeric Impurity: The most critical impurity in a stereospecific synthesis is the undesired (R)-enantiomer, (2R)-2-Pyridin-3-ylpropan-1-amine. Its presence can have different pharmacological effects, making its quantification essential.

Starting Material and Intermediate Residues: Unreacted starting materials, such as pyridine-3-carbaldehyde or 2-nitropropane (B154153) (in the case of a Henry reaction followed by reduction), and any intermediates formed during the synthesis, can persist in the final product.

By-products of the Synthesis: Side reactions can lead to the formation of structurally related impurities. For instance, over-reduction or incomplete reactions can generate by-products that need to be identified and quantified.

Reagent and Solvent Residues: Reagents used in the synthesis and purification steps, as well as solvents, can remain in the final compound and must be monitored.

Illustrative Research Findings

Due to the proprietary nature of much of the research in this area, detailed public data on the impurity profiling of this compound is scarce. However, based on the analysis of analogous compounds, a representative impurity profile can be constructed for research purposes. The following tables illustrate the type of data generated in a research-oriented purity and impurity analysis.

Table 1: Representative Chiral HPLC Analysis for Enantiomeric Purity

This table demonstrates a typical output from a chiral HPLC method developed for the separation of the (S) and (R) enantiomers of 2-Pyridin-3-ylpropan-1-amine. The method would be validated for specificity, linearity, accuracy, and precision.

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Hexane/Ethanol/Diethylamine (representative) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (e.e.) | > 99.5% |

Table 2: Illustrative Impurity Profile by HPLC-UV

This table provides a hypothetical list of potential process-related impurities and degradation products that could be monitored in a research batch of this compound. The retention times and limits are for illustrative purposes.

| Impurity Name | Potential Source | Retention Time (min) | Specification Limit (%) |

| (2R)-2-Pyridin-3-ylpropan-1-amine | Enantiomeric Impurity | 10.2 | ≤ 0.15 |

| Pyridine-3-carbaldehyde | Starting Material | 4.1 | ≤ 0.10 |

| 1-(Pyridin-3-yl)propan-2-one | By-product | 6.8 | ≤ 0.10 |

| N-Oxide of this compound | Degradation Product | 7.3 | ≤ 0.05 |

Table 3: Spectroscopic Data for the Characterization of a Hypothetical By-product: 1-(Pyridin-3-yl)propan-2-one

In a research setting, the full characterization of significant impurities is often necessary. This table illustrates the kind of spectroscopic data that would be collected to confirm the structure of a potential by-product.

| Analytical Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (d, 1H), 8.50 (dd, 1H), 7.60 (dt, 1H), 7.25 (dd, 1H), 3.80 (s, 2H), 2.20 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 206.5, 150.8, 148.0, 135.5, 131.0, 123.5, 50.0, 29.5 |

| Mass Spectrometry (ESI+) | m/z 136.07 [M+H]⁺ |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The efficient and selective synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. While methods for producing chiral amines exist, the development of more efficient, scalable, and sustainable pathways for (2S)-2-Pyridin-3-ylpropan-1-amine and its analogs remains a critical research focus.

Future investigations could concentrate on catalytic asymmetric synthesis, which minimizes the need for stoichiometric chiral auxiliaries. nih.gov The development of novel chiral catalysts, potentially inspired by enzymatic processes, could offer unprecedented levels of stereocontrol. nih.gov Research into rhodium-catalyzed asymmetric carbometalation of dihydropyridines, for example, presents a promising strategy for accessing enantioenriched 3-substituted piperidines, which are structurally related to the target compound. nih.gov Furthermore, exploring dearomatization reactions of pyridine (B92270) derivatives offers a powerful method for creating chiral, partially hydrogenated pyridine structures. nih.gov Recent progress in the catalytic stereoselective dearomatization of pyridines highlights the potential for creating complex chiral scaffolds from simple starting materials. nih.gov

Key areas for exploration include:

Catalyst-Controlled Regiodivergent and Enantioselective Syntheses: Designing catalytic systems that can selectively furnish either enantiomer of the product from the same starting materials by tuning the catalyst or reaction conditions. semanticscholar.org

Biocatalysis: Employing enzymes or engineered microorganisms to perform highly stereoselective amination or reduction steps, offering a greener alternative to traditional chemical methods.

Flow Chemistry: Adapting and optimizing stereoselective syntheses for continuous flow processes, which can enhance safety, scalability, and product consistency.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Hydrogenation | High atom economy, potential for high enantioselectivity. nih.gov | Catalyst sensitivity, substrate scope limitations. |

| Catalytic Reductive Amination | Direct conversion of ketones to chiral amines. digitellinc.com | Control of over-alkylation, development of robust catalysts. digitellinc.com |

| Dearomatization of Pyridines | Access to complex 3D structures from flat aromatic precursors. nih.gov | Regio- and stereocontrol, functional group tolerance. nih.gov |

| Cross-Coupling Reactions | Modular approach allowing for diverse analogs. nih.gov | Catalyst poisoning by nitrogen heterocycles, reaction optimization. nih.gov |

Exploration of New Catalytic Applications

The unique structural features of this compound—a chiral backbone combined with a coordinating pyridine nitrogen and an amine group—make it an excellent candidate for development as a chiral ligand in asymmetric catalysis. diva-portal.orghkbu.edu.hk Chiral pyridine-containing ligands have demonstrated significant potential in a wide array of metal-catalyzed reactions. diva-portal.orgrsc.orgdiva-portal.org

Future research should focus on synthesizing derivatives of this compound and evaluating their performance as ligands in mechanistically diverse transition-metal-catalyzed reactions. acs.org The modular nature of its synthesis would allow for systematic tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity. diva-portal.org

Potential catalytic applications to be explored include:

Asymmetric C-H Functionalization: Developing catalysts for the direct and enantioselective functionalization of carbon-hydrogen bonds, a highly sought-after transformation in organic synthesis.

Enantioselective Friedel-Crafts Reactions: Using complexes of these chiral ligands to catalyze the asymmetric addition of arenes to electrophiles, providing access to chiral diarylalkanes and related structures. rsc.orgresearchgate.net

Asymmetric Hydrogenation and Transfer Hydrogenation: Designing iridium or ruthenium complexes for the enantioselective reduction of challenging substrates like substituted ketones, imines, and heterocycles. nih.govdigitellinc.com

The performance of new ligands derived from this scaffold could be benchmarked against established classes of chiral ligands.

| Reaction Type | Metal Center | Potential for this compound based Ligands |

| Allylic Alkylation | Palladium | Potential for high enantioselectivity through bidentate P,N or N,N coordination. diva-portal.orgdiva-portal.org |

| Addition of Diethylzinc to Aldehydes | Zinc | The chiral backbone could effectively control the facial selectivity of the addition. diva-portal.org |

| Reductive Coupling | Nickel | Could provide superior activity and stereoselectivity compared to existing N-based ligands. acs.org |

| Asymmetric Hydrogenation | Iridium, Ruthenium | Tunable electronic and steric properties could lead to high enantioselectivity for challenging substrates. nih.gov |

Design of Advanced Functional Materials Utilizing Chiral Pyridine-Amines

The incorporation of chiral building blocks into polymers and other materials can imbue them with unique properties and functionalities. The structure of this compound is well-suited for its use as a monomer or functionalizing agent in the creation of advanced materials. The pyridine ring offers sites for coordination and hydrogen bonding, while the primary amine is a versatile functional group for polymerization or surface modification. polysciences.com

Future research could venture into the following areas:

Chiral Porous Organic Polymers (POPs): Synthesizing POPs incorporating the this compound scaffold for applications in enantioselective separations, asymmetric catalysis, and gas storage. The amine and pyridine functionalities can enhance CO2 affinity. rsc.org

Self-Assembled Monolayers (SAMs): Creating chiral surfaces by immobilizing the compound on substrates like gold or silica (B1680970), which could be used in chiral recognition sensors or as enantioselective stationary phases in chromatography.

Stimuli-Responsive Polymers: Designing polymers that undergo conformational changes in response to stimuli such as pH, temperature, or the presence of metal ions, driven by the properties of the pyridine-amine moiety. researchgate.net

| Material Type | Potential Functionality | Key Research Focus |

| Chiral Metal-Organic Frameworks (MOFs) | Enantioselective separation, asymmetric catalysis. | Synthesis of linkers based on the compound's scaffold, framework stability. |

| Amine-Functionalized Polymers | CO2 capture, drug delivery, coatings. polysciences.comrsc.org | Control of polymer architecture, loading capacity, and release kinetics. rsc.org |

| Photocrosslinking Polymers | Advanced lithography, data storage. | Investigating the photoreactive properties of polymers incorporating the pyridine moiety. researchgate.net |

Deeper Mechanistic Understanding of Biological Interactions at a Molecular Level

While the primary focus may be on synthetic and materials applications, understanding the potential biological activity of this compound and its derivatives is crucial. Pyridine-containing compounds are prevalent in pharmaceuticals and bioactive molecules, acting on a wide range of biological targets. researchgate.netmdpi.comdntb.gov.ua The specific stereochemistry and substitution pattern of this compound suggest it could exhibit selective interactions with biological macromolecules like enzymes and receptors. mdpi.com

Future research should employ a combination of experimental and computational techniques to:

Identify Biological Targets: Utilize screening assays and proteomics to identify specific proteins that interact with the compound.

Elucidate Binding Modes: Employ techniques like X-ray crystallography, NMR spectroscopy, and molecular docking to determine the precise 3D orientation and interactions of the compound within a target's binding site. researchgate.netnih.gov

Correlate Structure and Activity: Synthesize a library of analogs with systematic variations to the core structure and assess how these changes affect biological activity, thus building a comprehensive structure-activity relationship (SAR) profile. nih.gov

Computational studies can provide invaluable insights into these interactions.

| Computational Technique | Information Gained | Relevance to this compound |

| Molecular Docking | Predicts binding poses and affinities to biological targets. researchgate.net | Initial screening against known protein targets (e.g., kinases, GPCRs). dntb.gov.ua |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the compound-protein complex over time. researchgate.net | Assesses the stability of predicted binding modes and reveals key interactions. |

| Quantum Mechanics (QM) | Calculates electronic properties and reaction energetics. | Provides accurate charge distribution for more precise docking and force field parameterization. |

| 3D-QSAR | Relates the 3D properties of a series of molecules to their biological activity. researchgate.net | Guides the design of new analogs with potentially enhanced activity. |

Integration of Artificial Intelligence and Machine Learning in Amine Research

For research on this compound and related chiral amines, AI and ML could be transformative in several areas:

Synthesis Planning: Developing retrosynthesis algorithms that can propose novel and efficient synthetic routes, taking into account stereoselectivity and functional group compatibility. youtube.com

Catalyst Design: Using machine learning models to predict the performance of new chiral ligands based on their structural descriptors, accelerating the discovery of optimal catalysts for specific reactions. ananikovlab.ru

Property Prediction: Training neural networks to predict the physicochemical, pharmacological, and material properties of virtual compounds, allowing for the rapid in silico screening of large chemical libraries. youtube.com

Chiral Recognition Analysis: Applying deep learning models to understand and predict the enantioselective interactions in chiral chromatography, which is crucial for the analysis and purification of enantiomers. mdpi.comnih.gov The inherent chirality of molecules is a key aspect that AI models in chemistry must be designed to handle. youtube.com

The application of AI and ML represents a paradigm shift, moving towards a more data-driven and predictive approach to chemical research.

| AI/ML Application | Potential Impact on Amine Research | Data Requirements |

| Retrosynthesis Prediction | Accelerates the design of synthetic pathways to novel amine analogs. youtube.com | Large databases of chemical reactions (e.g., USPTO). |

| Catalyst Performance Prediction | Reduces the experimental effort needed to discover effective chiral catalysts. ananikovlab.ru | Datasets of catalyst structures and corresponding reaction yields/enantioselectivities. |

| QSAR/QSPR Modeling | Enables high-throughput screening of virtual libraries to prioritize compounds for synthesis. | Datasets of molecules with experimentally measured properties. |

| Elucidation of Chiral Recognition | Guides the development of methods for separating and analyzing chiral amines. mdpi.com | Chromatographic data and structural information of chiral selectors and enantiomers. mdpi.com |

Q & A

Q. Key Variables :

How can researchers confirm the stereochemical configuration of this compound?

Q. Basic Research Focus

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., as in for related pyridine derivatives) .

- Chiral HPLC : Use columns like Chiralpak IA-3; retention time differences ≥2 min indicate ≥98% ee .

- NMR Spectroscopy : -NMR coupling constants (e.g., for vicinal protons) distinguish (2S) from (2R) configurations .

What biological activities are associated with this compound, and how are they evaluated?

Q. Basic Research Focus

- Antibacterial Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive strains (e.g., S. aureus), with QSAR models highlighting Log P and steric bulk as critical parameters .

- Enzyme Inhibition : Kinase inhibition studies (e.g., tyrosine kinases) using fluorescence polarization assays; IC values correlate with pyridine ring electronic properties .

Q. Example QSAR Parameters :

| Parameter | Coefficient | Significance |

|---|---|---|

| Log P | -0.87 | Higher hydrophobicity reduces membrane permeability. |

| SMR | 0.62 | Steric bulk enhances target binding affinity . |

How can researchers address low enantiomeric excess (ee) in asymmetric synthesis?

Q. Advanced Research Focus

- Catalyst Optimization : Screen chiral ligands (e.g., BINAP derivatives) to enhance stereoselectivity. DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries, guiding ligand selection .

- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) to racemize undesired enantiomers during synthesis, improving ee to >99% .

How to resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

- Stereochemical Purity Analysis : Impurities as low as 2% (2R) can reduce activity by 50%. Validate via chiral HPLC and compare with enantiomerically pure controls .

- Orthogonal Assays : Combine MIC testing with target-specific assays (e.g., SPR for binding kinetics) to isolate confounding factors .

What computational strategies aid in designing derivatives with enhanced activity?

Q. Advanced Research Focus

- QSAR-Driven Design : Use MOE or Schrödinger Suite to model substituent effects. For example:

- Fluorination : Adding 6-F to the pyridine ring (as in ) increases Log P by 0.3 and enhances blood-brain barrier penetration .